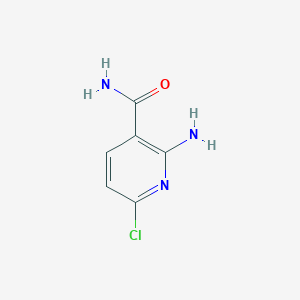

2-Amino-6-chloronicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXHKUYBBAQDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626865 | |

| Record name | 2-Amino-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64321-24-0 | |

| Record name | 2-Amino-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-chloronicotinamide: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloronicotinamide is a substituted pyridine derivative belonging to the broader class of nicotinamides. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities within the context of related nicotinamide compounds. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on closely related analogs to provide a more complete picture for research and development purposes.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. While some specific experimental values are not publicly available, theoretical predictions and data from similar compounds are included for reference.

| Property | Value | Source/Reference |

| IUPAC Name | 2-Amino-6-chloropyridine-3-carboxamide | PubChem |

| CAS Number | 64321-24-0 | [1] |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available. Expected to have some solubility in polar organic solvents like THF, methanol, and DMSO. | General chemical principles |

| Purity | 97% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis Protocol

A general procedure for the synthesis of this compound from 2-amino-6-chloronicotinic acid has been described.[3]

Reaction Scheme:

2-amino-6-chloronicotinic acid + Thionyl chloride → 2-amino-6-chloronicotinoyl chloride 2-amino-6-chloronicotinoyl chloride + Ammonia → this compound

Materials:

-

2-amino-6-chloronicotinic acid

-

Thionyl chloride (3.3 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonia gas

-

Water

Procedure:

-

Under an inert atmosphere, add thionyl chloride (3.3 eq.) dropwise to a 0.3 M solution of 2-amino-6-chloronicotinic acid (1 eq.) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion, concentrate the mixture in a vacuum to obtain a crude yellow solid residue.

-

Dissolve the crude solid in the same initial volume of THF and concentrate again under vacuum. Repeat this dissolution and concentration step once more to ensure the removal of excess thionyl chloride.

-

Dissolve the resulting residue in THF to prepare a 0.3 M solution.

-

Bubble ammonia gas through the solution for 1 hour.

-

Remove the resulting precipitate by filtration.

-

Concentrate the filtrate under vacuum to yield a yellow precipitate.

-

Grind the precipitate in water at 50 °C and subsequently dry to afford this compound.

Analysis: The product can be analyzed by LC-MS. A reported analysis showed m/z (ESP): 172 [M+H]⁺ with a retention time of 3.19 min, indicating the formation of the desired product.[3]

Spectroscopic Data (Expected)

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring, protons of the primary amine (-NH₂), and protons of the primary amide (-CONH₂). Chemical shifts would be influenced by the electron-withdrawing chlorine and amide groups, and the electron-donating amino group. |

| ¹³C NMR | Six distinct carbon signals corresponding to the pyridine ring carbons and the carbonyl carbon of the amide group. |

| FT-IR (cm⁻¹) | N-H stretching vibrations (amine and amide) around 3100-3500 cm⁻¹, C=O stretching (amide) around 1650-1690 cm⁻¹, C-N stretching, and C-Cl stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (171.58 g/mol ). Fragmentation patterns would likely involve the loss of the amide group, chlorine, or other small fragments. |

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, the broader class of nicotinamide derivatives has been extensively studied, with many exhibiting potent inhibitory activity against histone deacetylases (HDACs).

Context: Nicotinamides as HDAC Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer. Nicotinamide-based compounds can act as HDAC inhibitors, leading to hyperacetylation of histones, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Given its structural similarity to other known HDAC inhibitors, it is plausible that this compound may also exhibit such activity. Further experimental validation is required to confirm this hypothesis.

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

The following is a detailed protocol for a common in vitro fluorometric assay to determine the HDAC inhibitory activity of a test compound.

Principle:

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate. The deacetylated substrate is then cleaved by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Developer solution (containing a stop solution like Trichostatin A and a developing enzyme)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in HDAC Assay Buffer. Ensure the final DMSO concentration in the assay is below 1%.

-

Dilute the recombinant HDAC enzyme to the desired concentration in HDAC Assay Buffer.

-

-

Reaction Setup:

-

In a 96-well black microplate, add the following in order:

-

HDAC Assay Buffer

-

Test compound at various concentrations (or DMSO for control wells)

-

Diluted recombinant HDAC enzyme

-

-

-

Pre-incubation:

-

Gently mix the plate and incubate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

-

Incubation:

-

Mix and incubate the plate at 37°C for 30-60 minutes.

-

-

Stop and Develop:

-

Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

-

Final Incubation:

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow for HDAC Inhibition Assay

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Signaling Pathway of HDAC Inhibition

Caption: Simplified signaling pathway of HDAC inhibition.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, particularly in the context of HDAC inhibition, a promising area for anti-cancer drug development. While specific experimental data for this compound is currently limited, this guide provides a solid foundation for researchers by summarizing its known properties, detailing a synthesis protocol, and outlining a standard method for evaluating its potential as an HDAC inhibitor. Further investigation is warranted to fully characterize its physicochemical properties and elucidate its biological mechanism of action.

References

2-Amino-6-chloronicotinamide (CAS: 64321-24-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2-Amino-6-chloronicotinamide is a solid at room temperature and possesses the chemical structure and properties summarized in the table below.[1][2] These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 64321-24-0 | [1] |

| Molecular Formula | C₆H₆ClN₃O | [1][2] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 334.8°C at 760 mmHg | [2] |

| Purity | Typically ≥98% | [2] |

| Synonyms | 2-Amino-6-chloropyridine-3-carboxamide, 3-Pyridinecarboxamide, 2-amino-6-chloro- | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2-amino-6-chloronicotinic acid. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol

Materials:

-

2-amino-6-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonia (gas)

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Heating mantle or water bath

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-amino-6-chloronicotinic acid (1 equivalent) in anhydrous THF to a concentration of 0.3 M.

-

Cool the solution in an ice bath.

-

Add thionyl chloride (3.3 equivalents) dropwise to the stirred solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction for completion (e.g., by TLC).

-

Upon completion, concentrate the mixture in vacuo to obtain the crude acid chloride as a yellow solid residue.

-

To remove residual thionyl chloride, redissolve the solid in THF and concentrate it again under vacuum. Repeat this process once more.

-

-

Amidation:

-

Dissolve the resulting crude acid chloride in anhydrous THF to prepare a 0.3 M solution.

-

Bubble ammonia gas through the solution for 1 hour. A precipitate will form.

-

Remove the precipitate by filtration.

-

Concentrate the filtrate under vacuum to yield a yellow precipitate.

-

-

Work-up and Purification:

-

Grind the yellow precipitate in water at 50°C.

-

Collect the solid by filtration and dry it to afford this compound.

-

This procedure typically results in a high yield (around 92%) and purity (approximately 93%) of the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

Currently, there is a notable lack of published data on the specific biological activities, mechanism of action, and pharmacological profile of this compound. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules.

While this specific compound has not been extensively studied, the nicotinamide scaffold is a common feature in many biologically active molecules. Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications, including their use as:

-

Antifungal Agents: Some 2-aminonicotinamide derivatives have shown potent in vitro antifungal activity against various Candida species.[3]

-

Antiviral Agents: Certain 2-ureidonicotinamide derivatives have been identified as potential inhibitors of the influenza A virus.

-

Enzyme Inhibitors: Nicotinamide derivatives have been explored as inhibitors of enzymes such as histone deacetylases (HDACs) and α-amylase/α-glucosidase for potential cancer and diabetes treatments, respectively.[4]

It is important to emphasize that these activities are characteristic of other nicotinamide derivatives and cannot be directly attributed to this compound without specific experimental evidence.

Future Directions

The lack of biological data on this compound presents an opportunity for future research. Investigating its potential biological activities, including but not limited to antimicrobial, antiviral, or enzyme inhibitory effects, could unveil novel therapeutic applications. Furthermore, its utility as a building block in the synthesis of new chemical entities for drug discovery remains a promising area of exploration.

Conclusion

This compound is a well-characterized chemical compound with a clearly defined synthesis protocol. Its primary value currently lies in its role as a synthetic intermediate. While the broader class of nicotinamides has shown significant biological activities, further research is required to determine the specific pharmacological profile of this compound and to unlock its full potential in medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 3. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-6-chloronicotinamide: Properties, Synthesis, and Application

Introduction

2-Amino-6-chloronicotinamide is a substituted pyridine derivative that serves as a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its unique arrangement of amino, chloro, and carboxamide functional groups on a pyridine core makes it a versatile precursor for synthesizing more complex molecules, particularly in the development of targeted therapeutics. This guide provides an in-depth overview of its core properties, a validated synthesis protocol with mechanistic insights, and its application as a key intermediate in modern drug development.

Core Molecular and Physicochemical Properties

Accurate characterization begins with a solid understanding of the compound's fundamental properties. This compound is a solid at room temperature and should be stored under an inert atmosphere in a dark place to maintain its integrity.[1] Key identifying information and molecular properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN₃O | [1][2][3] |

| Molecular Weight | 171.58 g/mol | [2] |

| Alternate MW | 171.59 g/mol | [1] |

| IUPAC Name | 2-amino-6-chloropyridine-3-carboxamide | [2] |

| CAS Number | 64321-24-0 | [1][2][4] |

| Canonical SMILES | C1=CC(=NC(=C1C(=O)N)N)Cl | [2][3] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥97% | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved from its corresponding carboxylic acid precursor, 2-amino-6-chloronicotinic acid (CAS: 58584-92-2).[5][6][7][8] The process is a robust two-step, one-pot reaction that first activates the carboxylic acid and then introduces the amide group.

Mechanistic Insight:

The choice of thionyl chloride (SOCl₂) as a reagent is critical for the reaction's success.[4] Carboxylic acids are not sufficiently electrophilic to react directly with ammonia to form an amide in high yield. Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate is a potent electrophile, readily susceptible to nucleophilic attack by ammonia. The subsequent introduction of ammonia gas or an ammonia solution acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride to form the primary amide and displace the chloride leaving group, yielding the final product with high efficiency.[4] This method is preferred in laboratory and industrial settings for its high conversion rates and relatively simple workup.

Analytical Validation

Ensuring the identity and purity of the synthesized compound is a cornerstone of scientific integrity. For this compound, the primary validation technique is Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass spectrum in positive electrospray ionization (ESI+) mode would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 172.[4] This result confirms that the compound has the correct molecular weight. The retention time (R/T) from the liquid chromatography component provides an indication of purity; a single, sharp peak is indicative of a highly pure sample.[4]

Experimental Workflow: Synthesis Protocol

The following section details a step-by-step methodology for the synthesis of this compound and is visualized in the workflow diagram below.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-amino-6-chloronicotinic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.3 M) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (3.3 eq.) dropwise at room temperature.[4]

-

Acyl Chloride Formation: Stir the reaction mixture at room temperature for 2 hours. The conversion to the acyl chloride intermediate can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Solvent Removal: Upon completion, concentrate the mixture under vacuum to remove excess thionyl chloride and solvent, yielding a crude yellow solid residue.[4] To ensure complete removal of residual SOCl₂, the solid can be redissolved in THF and concentrated under vacuum again.[4]

-

Amidation: Dissolve the resulting crude acyl chloride in fresh anhydrous THF (~0.3 M). Bubble ammonia gas through the solution for 1 hour, or alternatively, add a solution of ammonia in an appropriate solvent.[4]

-

Workup and Isolation: A precipitate will form during amidation. Remove this precipitate (likely ammonium chloride) by filtration. Concentrate the filtrate under vacuum to yield a yellow precipitate, which is the crude product.[4]

-

Purification: Grind the precipitate in water at 50°C to dissolve any remaining inorganic salts. Filter the solid and dry thoroughly to afford the final this compound product.[4] A typical reported yield and purity are 92% and 93%, respectively, which is often sufficient for subsequent steps without further purification.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

Nicotinamide-based structures are privileged scaffolds in medicinal chemistry, most notably as inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[1][4] PARP enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[1]

Inhibiting PARP is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2] This concept, known as synthetic lethality, is a cornerstone of targeted cancer therapy.[1][2] this compound serves as an ideal starting point or intermediate for the synthesis of novel PARP inhibitors.[4][5] The core structure can be readily modified at its reactive sites to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties, aiming to develop next-generation cancer therapeutics.[6]

References

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Foundations of AI Models in Drug Discovery Series: Step 6 of 6 - Continuous Improvement and Optimization in Drug Discovery | BioDawn Innovations [biodawninnovations.com]

- 4. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Amino-6-chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-6-chloronicotinamide. The document details its fundamental characteristics, including molecular structure, and summarizes available data on its physical and spectral properties. A general synthesis protocol is outlined, providing a reproducible method for its preparation. While direct experimental data on the biological activity of this compound remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in exploring its potential applications in medicinal chemistry and drug discovery. All quantitative data are presented in structured tables for ease of reference, and a representative synthesis workflow is visualized.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring with an amino group at the 2-position, a chloro group at the 6-position, and a carboxamide group at the 3-position.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 64321-24-0 | |

| Molecular Formula | C₆H₆ClN₃O | |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | White to off-white solid | |

| Predicted Boiling Point | 334.8 ± 42.0 °C | [2] |

| Predicted pKa | 14.31 ± 0.50 | [2] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 172.02722 |

| [M+Na]⁺ | 194.00916 |

| [M-H]⁻ | 170.01266 |

| [M+NH₄]⁺ | 189.05376 |

| [M+K]⁺ | 209.98310 |

| [M+H-H₂O]⁺ | 154.01720 |

| [M+HCOO]⁻ | 216.01814 |

| [M+CH₃COO]⁻ | 230.03379 |

| Data sourced from PubChem predictions.[3] |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, typical spectral characteristics for related compounds can provide an indication of the expected values.

2.1. ¹H and ¹³C NMR Spectroscopy

While specific spectra for this compound are not available, related nicotinamide structures have been characterized. For instance, the ¹H and ¹³C NMR spectra of nicotinamide in D₂O have been documented.[4] For this compound, one would expect signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino and amide groups in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the six carbon atoms of the pyridine ring and the carbonyl carbon of the amide group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. The primary amine (NH₂) stretching vibrations typically appear in the region of 3500-3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group is expected to be a strong band around 1670-1640 cm⁻¹.[5] Aromatic C-H stretching vibrations are anticipated between 3100-3000 cm⁻¹, and C-C stretching vibrations within the aromatic ring would appear in the 1600-1475 cm⁻¹ region.[5][6] The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ range.[5]

2.3. Mass Spectrometry

A general synthesis procedure indicates that the product can be analyzed by LC-MS, with an expected [M+H]⁺ peak at m/z 172.[7]

Synthesis Protocol

A general method for the synthesis of this compound proceeds from 2-amino-6-chloronicotinic acid.[7]

3.1. Materials and Reagents

-

2-amino-6-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonia (gas)

-

Water

3.2. Experimental Procedure

-

Acid Chloride Formation: To a solution of 2-amino-6-chloronicotinic acid (1 equivalent) in anhydrous THF (0.3 M solution) under an inert atmosphere, add thionyl chloride (3.3 equivalents) dropwise. Stir the reaction mixture at room temperature for 2 hours.

-

Solvent Removal: Upon completion of the reaction, concentrate the mixture under vacuum to yield a crude yellow solid residue. To ensure complete removal of excess thionyl chloride, redissolve the solid in THF and concentrate under vacuum again. Repeat this dissolution and concentration step once more.

-

Amidation: Dissolve the resulting residue in THF to prepare a 0.3 M solution. Bubble ammonia gas through the solution for 1 hour.

-

Isolation and Purification: A precipitate will form during the amidation. Remove the precipitate by filtration. Concentrate the filtrate under vacuum to obtain a yellow precipitate.

-

Final Product Preparation: Grind the yellow precipitate in water at 50 °C and then dry to afford this compound. This procedure has been reported to yield the product in 92% yield with 93% purity.[7]

3.3. Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The biological activity of this compound is not extensively documented in publicly available literature. However, related nicotinamide and aminopyridine derivatives have been investigated for a range of biological activities.

-

Anticancer Potential: Substituted nicotinamides and their analogues are of interest in oncology. For instance, 2-amino-4,6-diphenylnicotinonitriles have demonstrated cytotoxicity against breast cancer cell lines.[8]

-

Enzyme Inhibition: Nicotinamide derivatives can act as enzyme inhibitors. For example, amidases that hydrolyze nicotinamides are being studied for biocatalytic applications.[9]

-

Antimicrobial Activity: Some aminopyridine derivatives have shown antimicrobial properties.

Given the structural features of this compound, it could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. Further research is required to elucidate its specific biological targets and mechanism of action.

Conclusion

This compound is a readily synthesizable substituted pyridine derivative. This guide has consolidated the available information on its physical and chemical properties, providing a foundation for future research. While there is a lack of comprehensive experimental data, particularly concerning its biological activity, the information presented herein serves as a valuable starting point for scientists and researchers in the field of drug discovery and development. The provided synthesis protocol offers a clear pathway for obtaining the compound for further investigation. Future studies should focus on obtaining detailed experimental characterization and exploring the biological potential of this molecule.

References

- 1. 4-Amino-2-chloronicotinamide | C6H6ClN3O | CID 58092968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 64321-24-0 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]

- 4. bmse000281 Nicotinamide at BMRB [bmrb.io]

- 5. eng.uc.edu [eng.uc.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. This compound | 64321-24-0 [chemicalbook.com]

- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Biological Activity Screening of 2-Amino-6-chloronicotinamide Derivatives as Antifungal Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the biological activity screening of derivatives of 2-Amino-6-chloronicotinamide. While this compound itself is primarily a synthetic intermediate, its derivatives have emerged as a promising class of antifungal agents. This document details their mechanism of action, quantitative antifungal activity, and the experimental protocols used for their evaluation.

The primary antifungal target of these compounds is the inhibition of glycosylphosphatidylinositol (GPI) biosynthesis in fungi.[1] GPI anchors are essential for tethering a wide variety of proteins to the cell surface of eukaryotic organisms, and their disruption leads to fungal cell wall defects and growth inhibition.[1] This guide will provide researchers with the necessary information to understand and potentially advance the development of this class of antifungal compounds.

Antifungal Activity of 2-Aminonicotinamide Derivatives

A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity against a range of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC80), the concentration at which 80% of fungal growth is inhibited, is a key metric for quantifying antifungal potency. The data presented below summarizes the MIC80 values for several potent derivatives.

Table 1: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives (MIC80 in µg/mL)

| Compound ID | R Group | Candida albicans (ATCC 90028) | Fluconazole-Resistant C. albicans | Candida parapsilosis (ATCC 22019) | Candida glabrata (ATCC 90030) | Cryptococcus neoformans (ATCC 90112) |

| 11g | 2-Fluorophenyl | 0.0313 | 0.0625 | 0.125 | 1.0 | 0.0313 |

| 11h | 3-Fluorophenyl | 0.0313 | 0.0625 | 0.25 | 2.0 | 0.0313 |

| 10b | 3-Fluorophenoxy | 0.125 | 0.25 | 0.5 | 4.0 | 0.125 |

Data summarized from a study on novel 2-aminonicotinamide derivatives.[2]

Mechanism of Action: Inhibition of GPI Biosynthesis

The primary mechanism of action for these 2-aminonicotinamide derivatives is the inhibition of the glycosylphosphatidylinositol (GPI) biosynthesis pathway.[1] This pathway is a conserved, multi-step process in eukaryotes that results in the creation of a GPI anchor, which is then attached to proteins destined for the cell surface.[3][4] In fungi, GPI-anchored proteins are crucial for cell wall integrity, adhesion, and virulence.

By inhibiting this pathway, the 2-aminonicotinamide derivatives disrupt the localization and function of essential cell surface proteins, leading to fungal cell death. The diagram below illustrates the key stages of the GPI biosynthesis pathway in the endoplasmic reticulum.

Caption: The Glycosylphosphatidylinositol (GPI) biosynthesis pathway in the endoplasmic reticulum.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity of the 2-aminonicotinamide derivatives is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 with some modifications.[5]

Materials:

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, buffered with MOPS

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

Test compounds (2-aminonicotinamide derivatives)

-

Positive control (e.g., Fluconazole)

-

Negative control (DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strains on an appropriate agar medium.

-

Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Preparation of Drug Dilutions:

-

Dissolve the test compounds and controls in DMSO to create stock solutions.

-

Perform serial twofold dilutions of the stock solutions in RPMI 1640 medium in the 96-well plates to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a drug-free well for a growth control and a well with medium only for a sterility control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC80:

-

After incubation, determine the fungal growth by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

The MIC80 is defined as the lowest drug concentration that causes an 80% reduction in growth compared to the drug-free control.

-

The following diagram outlines the experimental workflow for the broth microdilution assay.

Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.

Conclusion

Derivatives of this compound represent a promising avenue for the development of novel antifungal agents. Their potent in vitro activity against a broad spectrum of fungal pathogens, including resistant strains, and their defined mechanism of action targeting the essential GPI biosynthesis pathway, make them attractive candidates for further investigation. This technical guide provides a foundational understanding of the biological screening and evaluation of these compounds, offering valuable insights for researchers in the field of antifungal drug discovery.

References

- 1. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide potentiates amphotericin B activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Amino-6-chloronicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloronicotinamide is a synthetic compound belonging to the aminonicotinamide class of molecules. While direct studies on this specific molecule are limited, research into its close structural analogs, particularly 2-aminonicotinamide derivatives, has revealed a promising therapeutic potential as antifungal agents. This technical guide consolidates the available information on the potential therapeutic targets of this compound, drawing primarily from studies on its derivatives. The core focus is on the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a pathway crucial for fungal cell wall integrity. This document provides a detailed overview of the proposed mechanism of action, relevant quantitative data from analogous compounds, experimental protocols for assessing activity, and visualizations of the pertinent biological pathways and experimental workflows.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with unique mechanisms of action. The 2-aminonicotinamide scaffold has emerged as a promising starting point for the discovery of such agents. Derivatives of 2-aminonicotinamide have demonstrated potent in vitro activity against a range of clinically relevant fungal pathogens. This guide explores the therapeutic potential of this compound by extrapolating from the established activities of its close chemical relatives.

Potential Therapeutic Target: Glycosylphosphatidylinositol (GPI) Biosynthesis

The primary therapeutic target identified for 2-aminonicotinamide derivatives is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1] GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface of eukaryotic organisms, including fungi. In fungi, GPI-anchored proteins are essential for cell wall integrity, morphogenesis, adhesion, and virulence.

Proposed Mechanism of Action

2-aminonicotinamide derivatives are proposed to interfere with one or more enzymatic steps in the GPI biosynthesis pathway. This inhibition leads to a reduction in the number of GPI-anchored proteins on the fungal cell surface. The consequence of this disruption is a compromised cell wall, making the fungus susceptible to osmotic stress and leading to cell death.[1]

Caption: Proposed inhibition of the GPI biosynthesis pathway by 2-aminonicotinamide derivatives.

Quantitative Data for 2-Aminonicotinamide Derivatives

While no specific quantitative data for this compound has been published, the following table summarizes the in vitro antifungal activity of closely related 2-aminonicotinamide derivatives against various fungal strains. The data is presented as the minimum inhibitory concentration required to inhibit 80% of fungal growth (MIC₈₀).

| Compound ID | Fungal Strain | MIC₈₀ (µg/mL)[1] |

| 11g | Candida albicans SC5314 | 0.0313 |

| Fluconazole-resistant C. albicans 103 | 0.0313 | |

| Candida parapsilosis ATCC 22019 | 0.0625 | |

| Candida glabrata 537 | 0.5 | |

| Cryptococcus neoformans H99 | 2.0 | |

| 11h | Candida albicans SC5314 | 0.0313 |

| Fluconazole-resistant C. albicans 103 | 0.0313 | |

| Candida parapsilosis ATCC 22019 | 0.125 | |

| Candida glabrata 537 | 1.0 | |

| Cryptococcus neoformans H99 | 2.0 |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to evaluate the potential antifungal activity and mechanism of action of this compound. These protocols are based on those used for the evaluation of its derivatives.[1]

In Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Caption: Workflow for in vitro antifungal susceptibility testing.

Procedure:

-

Inoculum Preparation: Fungal strains are cultured on Sabouraud dextrose agar plates. A suspension is prepared in sterile saline and adjusted to a concentration of 1 × 10³ to 5 × 10³ cells/mL.

-

Compound Dilution: The test compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The optical density at 600 nm is measured using a microplate reader. The MIC₈₀ is defined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth control.

Electron Microscopy

This technique is used to visualize the effects of the compound on the fungal cell wall morphology.

Procedure:

-

Treatment: Fungal cells are treated with the test compound at its MIC₈₀ for a specified period.

-

Fixation: Cells are fixed with glutaraldehyde and osmium tetroxide.

-

Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol concentrations and embedded in resin.

-

Sectioning and Staining: Ultrathin sections are cut and stained with uranyl acetate and lead citrate.

-

Imaging: The sections are observed under a transmission electron microscope to assess for any changes in cell wall structure.

Laser Confocal Microscopy

This method is employed to quantify the amount of GPI-anchored proteins on the cell surface.

Procedure:

-

Treatment: Fungal cells are treated with the test compound.

-

Staining: Cells are stained with a fluorescently labeled lectin that specifically binds to the carbohydrate moieties of GPI-anchored proteins (e.g., FITC-Concanavalin A).

-

Imaging: The fluorescence intensity on the cell surface is visualized and quantified using a laser scanning confocal microscope. A reduction in fluorescence intensity in treated cells compared to controls indicates a decrease in GPI-anchored proteins.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the robust findings from studies on its close analogs strongly suggest that it may function as an inhibitor of GPI biosynthesis in fungi. This would make it a valuable candidate for further investigation as a novel antifungal agent. Future research should focus on the synthesis and direct biological evaluation of this compound to confirm its antifungal activity, elucidate its precise molecular target within the GPI biosynthesis pathway, and assess its potential for development as a therapeutic. In vitro and in vivo studies will be crucial to validate its efficacy and safety profile.

References

Unraveling the Biological Role of 2-Amino-6-chloronicotinamide: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-6-chloronicotinamide is a substituted nicotinamide derivative that has appeared in scientific literature and patent documents primarily as a chemical intermediate in the synthesis of more complex molecules. Despite its use in the development of potentially bioactive compounds, a detailed, publicly available body of research specifically elucidating its own mechanism of action is currently lacking. This guide provides a comprehensive overview of the available information and highlights the distinction between this compound and the well-studied 6-aminonicotinamide (6-AN).

Current Understanding of this compound

A thorough review of scientific databases and patent literature indicates that this compound is predominantly utilized as a precursor or building block in organic synthesis. It has been cited in the synthetic pathways of various compounds, including potential kinase inhibitors and agents with antiviral properties. However, these documents focus on the final products and do not provide data on the intrinsic biological activity or mechanism of action of this compound itself.

Distinction from 6-Aminonicotinamide (6-AN)

It is crucial to differentiate this compound from its analogue, 6-aminonicotinamide (6-AN). 6-AN is a known inhibitor of the pentose phosphate pathway (PPP), a critical metabolic pathway for cell growth and survival. By targeting glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, 6-AN disrupts cellular redox balance and sensitizes cancer cells to therapeutic agents. The mechanism of action of 6-AN is well-documented and should not be extrapolated to this compound due to structural differences.

Potential as a Scaffold in Drug Discovery

The utility of this compound as a scaffold in medicinal chemistry suggests that derivatives of this molecule may possess interesting biological activities. Its chemical structure offers multiple points for modification, allowing for the exploration of structure-activity relationships in the design of novel therapeutic agents. For instance, it has been used in the synthesis of compounds targeting various cellular signaling pathways implicated in disease.

Future Directions and Research Gaps

The absence of dedicated studies on the mechanism of action of this compound represents a significant research gap. To ascertain its biological effects, a systematic investigation is required. This would involve a series of in vitro and in vivo studies, including:

-

Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, or genetic screens to identify the cellular binding partners of this compound.

-

Cellular Assays: Evaluating the effect of the compound on various cellular processes, including proliferation, apoptosis, and cell cycle progression in different cell lines.

-

Signaling Pathway Analysis: Utilizing reporter assays, western blotting, and phosphoproteomics to determine if the compound modulates specific signaling pathways.

-

Enzymatic Assays: Testing the inhibitory or activating potential of the compound against a panel of relevant enzymes.

An experimental workflow to investigate the mechanism of action is proposed below.

2-Amino-6-chloronicotinamide: A Technical Overview of a Chemical Intermediate

Introduction

2-Amino-6-chloronicotinamide is a substituted pyridine derivative. Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature and patent databases does not reveal a significant history of discovery or extensive biological evaluation for this specific compound. The available information strongly suggests that this compound primarily serves as a chemical intermediate in the synthesis of more complex molecules rather than being a well-characterized bioactive agent itself. This technical guide consolidates the available physicochemical data and presents a plausible synthetic protocol.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, based on information from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 64321-24-0 | |

| Molecular Formula | C₆H₆ClN₃O | |

| Molecular Weight | 171.58 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage Conditions | Room temperature, in a dark, inert atmosphere | |

| InChI Key | RZXHKUYBBAQDGZ-UHFFFAOYSA-N |

Synthesis of this compound

Experimental Protocol: Synthesis from 2-Amino-6-chloronicotinic Acid

Materials:

-

2-amino-6-chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonia (gas or solution in a suitable solvent, e.g., 0.5 M in 1,4-dioxane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Acid Chloride Formation: To a stirred suspension of 2-amino-6-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Amidation: Cool the reaction mixture containing the in situ generated acyl chloride back to 0 °C. Slowly bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 0.5 M in dioxane, 2.5 eq) dropwise. A precipitate will likely form. Allow the reaction to stir at room temperature for an additional 1-2 hours.

-

Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Biological Activity and History

Extensive searches of scientific databases, including PubMed, Scopus, and SciFinder, did not yield any significant peer-reviewed publications detailing the discovery, historical development, or biological evaluation of this compound. There is a notable absence of studies reporting on its mechanism of action, potential therapeutic applications, or quantitative biological data such as IC50 values or binding affinities for any specific biological targets.

While numerous publications describe the biological activities of related nicotinamide and 2-aminopyridine derivatives, this information cannot be directly extrapolated to this compound without specific experimental validation. The lack of such data suggests that this compound has not been a primary focus of drug discovery or chemical biology research to date.

Conclusion

This compound is a commercially available chemical compound for which there is a paucity of published scientific literature regarding its discovery, history, and biological function. Its primary utility appears to be as a building block in organic synthesis. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. Researchers interested in this molecule for novel applications would need to undertake foundational studies to characterize its biological activity and potential mechanisms of action.

Solubility Profile of 2-Amino-6-chloronicotinamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-6-chloronicotinamide, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility insights derived from its chemical structure and documented synthesis pathways. Furthermore, it offers a detailed, generalized experimental protocol for determining solubility, which can be adapted for this compound. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow and the theoretical principles governing solubility.

Introduction to this compound

This compound is a substituted pyridine derivative with a molecular formula of C₆H₆ClN₃O. Its structure, featuring an amino group, a carboxamide group, and a chlorine atom on the pyridine ring, suggests a moderate degree of polarity. This compound is typically a solid at room temperature and its solubility is a critical parameter for its use in synthesis, formulation, and biological studies.[1] The presence of both hydrogen bond donors (the amino and amide groups) and a halogen substituent influences its interactions with various solvents.

Qualitative Solubility Assessment

The molecule possesses both polar functional groups (amino and amide) and a less polar chloropyridine core. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

-

Polar Protic Solvents (e.g., Water, Ethanol): The amino and amide groups can form hydrogen bonds with protic solvents. However, the overall molecule's aromaticity and the presence of the chloro-substituent may limit its aqueous solubility. It is expected to have low to moderate solubility in water.[1] In solvents like ethanol, which have both a polar hydroxyl group and a non-polar ethyl group, the solubility is likely to be more favorable. Patent documents describe the use of ethanol in purification steps, indicating some degree of solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally excellent solvents for a wide range of organic compounds, including those with multiple functional groups. It is highly probable that this compound exhibits good solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the amino and amide groups, the compound is expected to have very low solubility in non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane): Synthesis procedures mentioned in patents utilize dichloromethane, suggesting that this compound is soluble in this solvent.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound across a range of solvents has been published in peer-reviewed journals or public databases. The following table is therefore presented as a template for researchers to populate as data becomes available.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Reference |

| Data Not Available | |||||

Researchers are encouraged to perform solubility studies to fill this knowledge gap, which is crucial for process development and formulation.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a crystalline compound like this compound is the isothermal shake-flask method, followed by a suitable analytical technique for quantification.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline solid, purity >98%)

-

Selected solvents (e.g., water, ethanol, acetonitrile, DMSO) of analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of a suitable solvent (usually the mobile phase for HPLC or the same solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing solubility.

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing solubility.

Conclusion

While quantitative solubility data for this compound remains to be published, a qualitative understanding based on its chemical structure provides valuable guidance for its handling and use. The provided general experimental protocol offers a robust framework for researchers to determine its solubility in various solvents, which is a critical step for advancing its application in research and development. The generation of such data would be a significant contribution to the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of 2-Amino-6-chloronicotinamide: A Technical Guide

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Amino-6-chloronicotinamide, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimentally derived public data, this guide combines reported mass spectrometry findings with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values to offer a detailed characterization of the molecule.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray (ESP) |

| Observed Ion | [M + H]⁺ |

| m/z | 172 |

| Molecular Formula | C₆H₆ClN₃O |

| Molecular Weight | 171.58 g/mol |

The reported Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a protonated molecule at an m/z of 172, which corresponds to the molecular formula C₆H₆ClN₃O.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted ¹H NMR chemical shifts for this compound are presented below.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.9 - 8.2 | Doublet |

| H-5 | 6.8 - 7.1 | Doublet |

| -NH₂ (amide) | 7.3 - 7.7 (broad) | Singlet |

| -NH₂ (amino) | 6.5 - 7.0 (broad) | Singlet |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR chemical shifts for this compound are presented below.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 |

| C-3 | 110 - 114 |

| C-4 | 140 - 144 |

| C-5 | 108 - 112 |

| C-6 | 150 - 154 |

| C=O (amide) | 168 - 172 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups. While a specific experimental spectrum for this compound is not available, the expected absorption bands based on its functional groups are listed below.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric Stretch | 3400 - 3500 | Medium |

| Amine (N-H) | Asymmetric Stretch | 3300 - 3400 | Medium |

| Amide (N-H) | Stretch | 3150 - 3300 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) | Stretch | 1670 - 1700 | Strong |

| Aromatic C=C | Stretch | 1550 - 1620 | Medium |

| Amine (N-H) | Bend | 1580 - 1650 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Mass Spectrometry (LC-MS)

-

Sample Preparation: A solution of this compound is prepared by dissolving the solid compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted with the mobile phase to an appropriate concentration for analysis.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system, typically a reverse-phase C18 column. A gradient elution is performed using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of formic acid to aid in protonation.

-

Mass Analysis: The eluent from the LC system is introduced into the electrospray ionization (ESI) source of the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data is collected over a specified m/z range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The sample is gently agitated to ensure complete dissolution.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Background Spectrum: A background spectrum of the empty ATR crystal is collected.

-

Sample Spectrum: The IR spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

2-Amino-6-chloronicotinamide: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on a Nicotinamide Derivative with Potential Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-chloronicotinamide is a nicotinamide derivative with a chemical structure that suggests potential for biological activity. As a member of the broader class of nicotinamides, it shares a core scaffold with known inhibitors of various key cellular enzymes, including Poly (ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs). Furthermore, derivatives of 2-aminonicotinamide have demonstrated promising antifungal properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities based on related compounds, and detailed experimental protocols for its evaluation.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-Amino-6-chloro-3-pyridinecarboxamide |

| CAS Number | 64321-24-0 |

| Molecular Formula | C₆H₆ClN₃O |

| Molecular Weight | 171.58 g/mol |

| Appearance | Solid |

| Purity | 97% |

Synthesis

A general and efficient procedure for the synthesis of this compound starting from 2-amino-6-chloronicotinic acid has been reported.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established chemical synthesis methods for nicotinamide derivatives.

Materials:

-

2-amino-6-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonia gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere, dissolve 1 equivalent of 2-amino-6-chloronicotinic acid in anhydrous THF to make a 0.3 M solution.

-

Slowly add 3.3 equivalents of thionyl chloride dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction completion by a suitable method (e.g., TLC).

-

Upon completion, concentrate the mixture in vacuo to obtain a crude yellow solid residue.

-

To ensure complete removal of excess thionyl chloride, dissolve the crude solid in the initial volume of THF and concentrate it again under vacuum. Repeat this step.

-

Dissolve the resulting solid residue in anhydrous THF to prepare a 0.3 M solution.

-

Bubble ammonia gas through the solution for 1 hour.

-

Remove the resulting precipitate by filtration.

-

Concentrate the filtrate under vacuum to yield a yellow precipitate.

-

Grind the precipitate in water at 50°C and subsequently dry to afford this compound. The product can be analyzed by LC-MS.[1]

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively available in the public domain, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.

Antifungal Activity

Derivatives of 2-aminonicotinamide have been shown to possess potent antifungal activity, particularly against Candida albicans.[2] The proposed mechanism of action is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for the fungal cell wall integrity.[2]

Table 1: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives [2][3]

| Compound ID | R Group | C. albicans (ATCC 90028) MIC₈₀ (µg/mL) | Fluconazole-Resistant C. albicans MIC₈₀ (µg/mL) | C. parapsilosis (ATCC 22019) MIC₈₀ (µg/mL) | C. glabrata (ATCC 90030) MIC₈₀ (µg/mL) | Cryptococcus neoformans (ATCC 90112) MIC₈₀ (µg/mL) |

| 11g | 2-Fluorophenyl | 0.0313 | 0.0625 | 0.125 | 1.0 | 0.0313 |

| 11h | 3-Fluorophenyl | 0.0313 | 0.0625 | 0.25 | 2.0 | 0.0313 |

| 10b | 3-Fluorophenoxy | 0.125 | 0.25 | 0.5 | 4.0 | 0.125 |

PARP Inhibition

The nicotinamide scaffold is a well-established pharmacophore for the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair. PARP inhibitors have gained significant attention as cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. The amide group of the nicotinamide core mimics the nicotinamide portion of the NAD+ cofactor, competing for the active site of PARP enzymes.

HDAC Inhibition

Histone Deacetylases (HDACs) are another class of enzymes that are often targeted in cancer therapy. The nicotinamide structure is also found in some HDAC inhibitors. These inhibitors typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. This compound could potentially serve as a scaffold for the development of novel HDAC inhibitors.

Experimental Protocols for Biological Evaluation

The following are representative protocols that can be adapted to evaluate the biological activity of this compound.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a fungal inoculum suspension and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus only) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the positive control, by visual inspection or by measuring the optical density at a specific wavelength.

PARP1 Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of this compound against PARP1.

Materials:

-

This compound

-

Recombinant human PARP1 enzyme

-

Histones (as substrate)

-

NAD+

-

PARP assay buffer

-

A fluorescent PARP inhibitor (as a positive control)

-

Black 96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in PARP assay buffer.

-

In a black 96-well plate, add the PARP1 enzyme, histones, and the test compound or vehicle control.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add a developing solution that generates a fluorescent signal proportional to the amount of PAR produced.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

HDAC Inhibition Assay (Fluorogenic)

Objective: To determine the in vitro inhibitory activity of this compound against a specific HDAC isoform.

Materials:

-

This compound

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

Developer solution

-

A known HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Black 96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

Add the HDAC enzyme and the test compound or vehicle control to the wells of a black 96-well plate.

-

Incubate for a short period to allow for compound-enzyme interaction.

-

Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the developer solution, which generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related nicotinamide derivatives, this compound warrants further investigation for its potential antifungal, PARP inhibitory, and HDAC inhibitory properties. The synthetic route is straightforward, and established in vitro assays can be readily adapted to elucidate its biological profile. This technical guide provides a foundational framework for researchers to explore the therapeutic potential of this compound and its derivatives in drug discovery programs.

References

- 1. Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Potential Antimicrobial Effects of 2-Amino-6-chloronicotinamide: A Technical Whitepaper

Disclaimer: This document provides a technical overview of the potential antimicrobial effects of 2-Amino-6-chloronicotinamide. It is important to note that, to date, no direct experimental studies on the antimicrobial activity of this specific compound have been identified in the public domain. The information presented herein is based on the known antimicrobial properties of structurally related compounds, including other nicotinamide and 2-aminopyridine derivatives. This whitepaper is intended for researchers, scientists, and drug development professionals to serve as a guide for potential future investigations.

Introduction

Nicotinamide, the amide form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] These compounds have been investigated for their antibacterial and antifungal properties, among other therapeutic applications.[1] The core structure of nicotinamide offers a versatile scaffold for chemical modifications, such as halogenation and the introduction of amino groups, which can significantly modulate its biological activity. This whitepaper explores the hypothetical antimicrobial potential of this compound by examining the structure-activity relationships of analogous compounds.

Chemical Profile of this compound

This compound is a substituted pyridine derivative. Its chemical properties are summarized below.

| Property | Value | Source |